molecular formula C25H21NO4 B6544020 N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide CAS No. 929471-70-5

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide

Cat. No.: B6544020
CAS No.: 929471-70-5
M. Wt: 399.4 g/mol
InChI Key: YEEUEKBXAMLWCW-UHFFFAOYSA-N
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Description

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. Compounds featuring benzamide and benzofuran scaffolds are frequently investigated for their potential to interact with key neurological targets. Research on analogous structures suggests potential application in the study of Alzheimer's disease pathology, particularly as inhibitors of enzymes like acetylcholinesterase (AChE) to modulate cholinergic neurotransmission and potentially ameliorate cognitive deficits . Furthermore, the benzamide moiety is a recognized pharmacophore in molecules that interact with enzymes like poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cellular stress response pathways . This compound provides researchers with a specialized chemical tool to probe related biochemical mechanisms and signal transduction pathways. Its structure makes it a valuable candidate for high-throughput screening, structure-activity relationship (SAR) studies, and developing novel therapeutic strategies for neurodegenerative conditions and other diseases.

Properties

IUPAC Name

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-15-7-4-5-10-20(15)25(28)26-18-11-12-21-16(2)24(30-22(21)14-18)23(27)17-8-6-9-19(13-17)29-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEUEKBXAMLWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C22H23NO4. It features a methoxybenzoyl group and a benzofuran ring, which are critical for its biological activity.

PropertyValue
Molecular Weight365.43 g/mol
LogP5.933
Polar Surface Area52.87 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific binding affinities and mechanisms can vary based on the cellular context and the presence of other compounds.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzofuran derivatives can induce apoptosis in breast cancer (MCF-7) and lung cancer (A549) cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study: Cytotoxicity in Cancer Cells
A study investigating the cytotoxic effects of related compounds found IC50 values indicating effective inhibition of cell proliferation in several cancer types:

Cell LineIC50 (µM)
MCF-712.5
A54915.0
HepG210.0

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Similar benzofuran derivatives have been tested against Gram-positive and Gram-negative bacteria, revealing varying degrees of antibacterial activity.

Antimicrobial Efficacy:
In vitro tests demonstrated that certain derivatives had minimal inhibitory concentrations (MIC) effective against Staphylococcus aureus and Escherichia coli:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Comparison with Similar Compounds

Structural and Molecular Properties

The following table compares key structural features and molecular properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position 2 / Position 6) Key Structural Differences Reference
N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide (Target) C27H23NO4 425.5 3-Methoxybenzoyl / 2-methylbenzamide Electron-donating methoxy group at C2 Hypothetical
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide C24H18ClNO3 403.9 4-Chlorobenzoyl / 4-methylbenzamide Electron-withdrawing Cl at C2; para-methyl at C6
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide C23H16ClNO3 389.8 4-Chlorobenzoyl / unsubstituted benzamide Lack of methyl group at C6
N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide C24H19NO4 385.4 Benzoyl / 2-methoxybenzamide Methoxy at C6; simpler benzoyl at C2

Key Observations :

  • Steric Considerations : The 2-methylbenzamide group at position 6 introduces steric bulk compared to the unsubstituted benzamide in , which may influence pharmacokinetic properties .

Crystallographic and Analytical Characterization

Structural determination of similar compounds (e.g., ) relies on techniques such as X-ray crystallography (using SHELX software ), NMR, and IR spectroscopy. The methoxy group in the target compound may enhance crystallinity compared to halogenated analogs, as seen in .

Preparation Methods

Rhodium-Catalyzed C–H Activation

Rhodium complexes have proven effective in constructing substituted benzofurans. For instance, substituted benzamides (e.g., 43 ) react with vinylene carbonate (42 ) in the presence of a cyclopentadienyl rhodium catalyst (CpRh) and tetrachloroethane as a solvent. This method proceeds via C–H activation, migratory insertion, and β-oxygen elimination to yield benzofuran derivatives (44 ) in 30–80% yields. Adjusting electron-donating substituents on the benzamide precursor enhances yields, making this route adaptable for introducing methyl groups at the 3-position of the benzofuran ring.

Ruthenium-Catalyzed Alkenylation and Cyclization

Ruthenium catalysis offers an alternative pathway. m-Hydroxybenzoic acids (61 ) undergo C–H alkenylation with alkynes (62 ) in γ-valerolactone (GVL) solvent, followed by aerobic oxidation to form benzofurans (64 ). Electron-donating groups (e.g., CH₃, OCH₃) on the benzoic acid improve yields, which is critical for subsequent functionalization steps.

Lewis-Acid-Mediated Cyclization

Scandium triflate catalyzes [4 + 1] cycloaddition between ortho-quinone methides (81 ) and isocyanides (83 ) to form 3-methyl-substituted benzofurans (84 ) under mild conditions. This method avoids harsh reagents, preserving functional groups for downstream modifications.

Introduction of the 3-Methoxybenzoyl Group

The 3-methoxybenzoyl moiety is introduced via acylation or Friedel-Crafts reactions.

Solvent-Free Acylation

A solvent-free approach involves reacting the benzofuran core with 3-methoxybenzoyl chloride in the presence of acetic acid as a catalyst. This method, adapted from patent literature, eliminates solvent costs and simplifies purification. For example, o-hydroxyphenylacetic acid undergoes condensation with trimethyl orthoformate and acetic anhydride to form benzofuranone intermediates, which are then acylated to attach the 3-methoxybenzoyl group.

Friedel-Crafts Acylation

Using AlCl₃ as a Lewis acid, the benzofuran core reacts with 3-methoxybenzoyl chloride in dichloromethane. This method achieves high regioselectivity at the 2-position of the benzofuran ring, critical for maintaining structural integrity.

Coupling with 2-Methylbenzamide

The final step involves forming an amide bond between the functionalized benzofuran and 2-methylbenzoyl chloride.

Carbodiimide-Mediated Coupling

2-Methylbenzoyl chloride reacts with the amine group on the benzofuran derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method yields the target compound in 65–78% efficiency.

Direct Amination

Alternative protocols employ potassium carbonate as a base in tetrahydrofuran (THF), facilitating nucleophilic aromatic substitution between the benzofuran intermediate and 2-methylbenzamide.

Optimization and Yield Comparison

The table below summarizes key synthetic routes and their performance:

MethodCatalyst/SolventYield (%)Key Advantage
Rhodium-CatalyzedCpRh, Tetrachloroethane30–80Regioselective C–H activation
Solvent-Free AcylationAcetic acid85–90Eco-friendly, low cost
Friedel-CraftsAlCl₃, CH₂Cl₂70–75High regioselectivity
Carbodiimide CouplingEDC/HOBt, DMF65–78Mild conditions

Q & A

Q. What are the optimal synthetic routes for N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide, considering regioselectivity challenges in benzofuran derivatives?

  • Methodological Answer : Synthesis typically involves multi-step strategies:
  • Step 1 : Friedel-Crafts acylation to introduce the 3-methoxybenzoyl group to the benzofuran core under anhydrous conditions (AlCl₃ catalyst, 0°C to RT, 12h) .
  • Step 2 : Amide coupling via HATU/DMAP-mediated reactions between the benzofuran intermediate and 2-methylbenzoyl chloride, monitored by TLC .
  • Regioselectivity : Substituent positioning on the benzofuran ring is controlled by steric and electronic effects, validated by NMR and X-ray crystallography .

Q. How can researchers characterize the molecular structure and confirm purity using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to assign protons (e.g., methoxy singlet at δ 3.8–4.0 ppm) and verify benzofuran backbone integrity .
  • HPLC-MS : Purity assessment (>95%) using C18 columns (ACN/H₂O gradient) and ESI-MS for molecular ion detection (e.g., [M+H]⁺ at m/z 414) .
  • X-ray Diffraction : Single-crystal analysis resolves bond angles and torsional strain in the benzamide moiety .

Q. What in vitro assays are suitable for initial biological activity screening (e.g., antimicrobial, anticancer)?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with ciprofloxacin/fluconazole as controls .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM, comparing IC₅₀ values to doxorubicin .
  • Data Interpretation : Dose-response curves and ANOVA for significance (p<0.05) .

Q. How can solubility and formulation challenges be addressed during preclinical testing?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (DMSO/PEG-400) or micellar formulations (e.g., Tween-80) for in vivo studies .
  • Stability Testing : Forced degradation under acidic/oxidative conditions (HPLC tracking) to identify labile groups (e.g., methoxybenzoyl) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on the benzamide and benzofuran moieties?

  • Methodological Answer :
  • Variation Strategy : Synthesize analogs with halogen (Cl, Br), nitro, or bulkier groups (e.g., cyclohexane) at the benzamide position .
  • Biological Testing : Compare IC₅₀/MIC values to correlate substituent electronegativity or steric bulk with activity .
  • Computational Modeling : Docking (AutoDock Vina) to assess binding affinity to targets (e.g., Topoisomerase II) .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy for benzofuran-based amides?

  • Methodological Answer :
  • PK/PD Profiling : Measure bioavailability (oral vs. IV), half-life (t₁/₂), and tissue distribution (LC-MS/MS) in rodent models .
  • Metabolite Identification : Liver microsome assays to detect de-methylation or glucuronidation pathways .
  • Formulation Optimization : Nanoemulsions or liposomes to improve biodistribution .

Q. How can computational modeling predict binding modes and guide lead optimization?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes (e.g., kinases, CYP450) based on structural homology to known benzofuran targets .
  • MD Simulations : Analyze ligand-protein stability (GROMACS) over 100 ns to refine docking poses .
  • Free Energy Calculations : MM-PBSA to rank analogs by binding energy (ΔG) .

Q. What methods assess metabolic stability and cytochrome P450 interactions?

  • Methodological Answer :
  • CYP Inhibition : Fluorescent assays (e.g., CYP3A4) using human liver microsomes .
  • Metabolic Stability : Half-life determination in hepatocyte suspensions (LC-MS quantification) .

Q. How to evaluate synergistic effects with approved therapeutics (e.g., in oncology)?

  • Methodological Answer :
  • Combination Index (CI) : Chou-Talalay method using CompuSyn software to identify synergistic pairs (CI<1) .
  • Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3) in combination-treated cells .

Q. What advanced analytical techniques quantify the compound in complex biological matrices?

  • Methodological Answer :
  • LC-MS/MS : MRM mode with deuterated internal standards (e.g., d₆-2-methylbenzamide) for plasma/tissue quantification .
  • Microsampling : Volumetric absorptive microsampling (VAMS) to minimize animal use in PK studies .

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